CXCR4 Antagonist On-Target Potency: N-Propyl vs. N-Ethyl vs. N-Butyl Piperazine Direct Comparison
In a controlled SAR study of tetrahydroisoquinoline-based CXCR4 antagonists, the N-propyl piperazine side chain analog (compound 16) exhibited an IC50 of 17 nM in the CXCR4 calcium flux assay, compared to 553 nM for the N-ethyl piperazine analog (compound 15) and 66 nM for the N-butyl piperazine analog (compound 17). The propyl analog was 32.5-fold more potent than the ethyl analog and 3.9-fold more potent than the butyl analog [1]. The parent butylamine compound TIQ-15 (compound 5) showed an IC50 of 6 nM, but this came at the cost of unacceptable CYP450 2D6 inhibition (IC50 = 0.32 µM) [1].
| Evidence Dimension | CXCR4 calcium flux inhibition IC50 |
|---|---|
| Target Compound Data | 17 nM (N-propyl piperazine analog, compound 16) |
| Comparator Or Baseline | N-ethyl piperazine analog (15): 553 nM; N-butyl piperazine analog (17): 66 nM; parent butylamine TIQ-15 (5): 6 nM |
| Quantified Difference | 32.5-fold more potent than ethyl analog; 3.9-fold more potent than butyl analog; 2.8-fold less potent than parent butylamine but with superior safety profile |
| Conditions | CXCR4 Ca²⁺ flux assay in HEK293 cells; antagonism mode; no agonistic activity detected for any compound |
Why This Matters
For medicinal chemistry teams sourcing building blocks for CXCR4 antagonist programs, the N-propyl piperazine substituent delivers a therapeutically viable potency window that the N-ethyl (sub-micromolar) and N-butyl (intermediate) congeners fail to achieve.
- [1] Nguyen, H. H. et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Med. Chem. Lett. 2018, 9 (5), 446–451. Table 1: CXCR4 Ca²⁺ flux IC50 (nM) values – compound 5: 6; 15: 553; 16: 17; 17: 66. View Source
